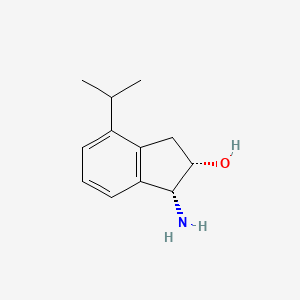
(1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, an isopropyl group, and a dihydroindenol moiety, making it an interesting subject for research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the use of chiral catalysts and reagents to achieve high enantioselectivity. For instance, the preparation might involve the reduction of a ketone intermediate using a chiral reducing agent, followed by amination under controlled conditions .
Industrial Production Methods: Industrial production of this compound would likely involve scalable asymmetric synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde intermediates back to the alcohol form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the alcohol form.
Substitution: Introduction of new functional groups, such as alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid
- (1R,2S)-2-Phenylcyclopropanaminium
- (1S,2R)-2-Amino-1,2-diphenylethanol
Comparison: Compared to these similar compounds, (1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol stands out due to its unique dihydroindenol structure, which imparts distinct chemical and biological properties. Its specific stereochemistry also contributes to its unique reactivity and interaction with molecular targets, making it a valuable compound for research and application.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(1R,2S)-1-amino-4-propan-2-yl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C12H17NO/c1-7(2)8-4-3-5-9-10(8)6-11(14)12(9)13/h3-5,7,11-12,14H,6,13H2,1-2H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
AYZWYYCVEDAURH-NWDGAFQWSA-N |
Isomerische SMILES |
CC(C)C1=CC=CC2=C1C[C@@H]([C@@H]2N)O |
Kanonische SMILES |
CC(C)C1=CC=CC2=C1CC(C2N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


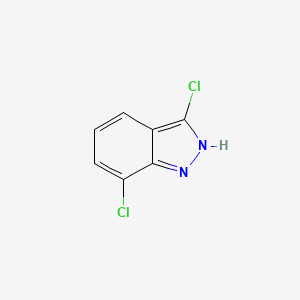
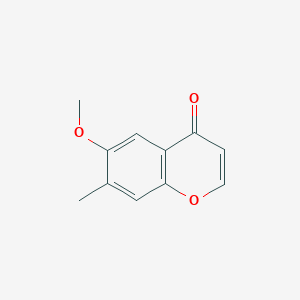
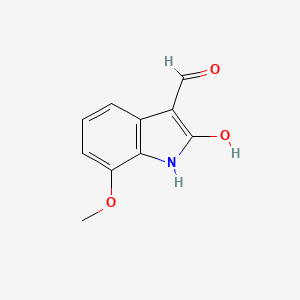

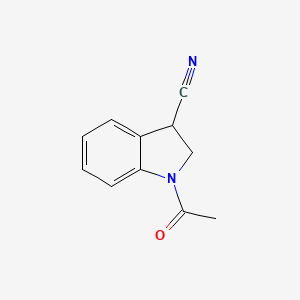
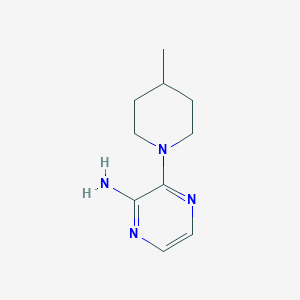

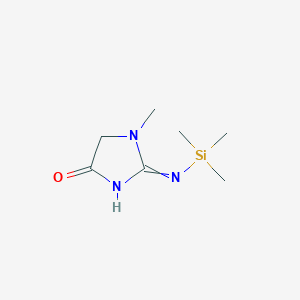
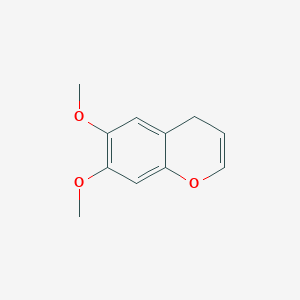

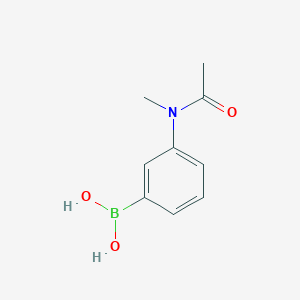


![Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11906490.png)
